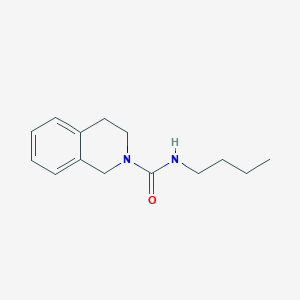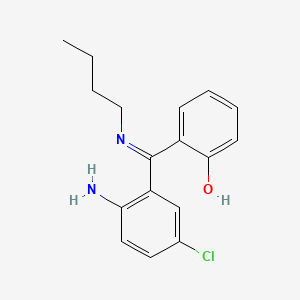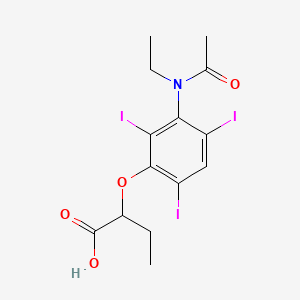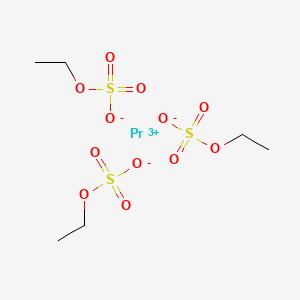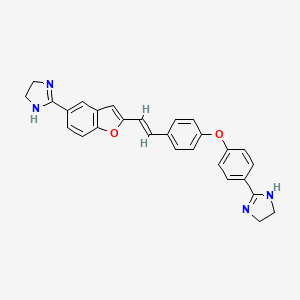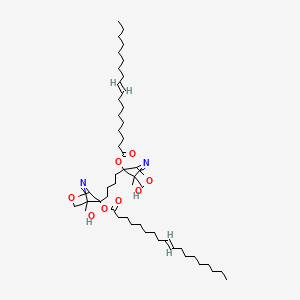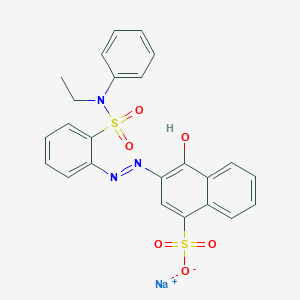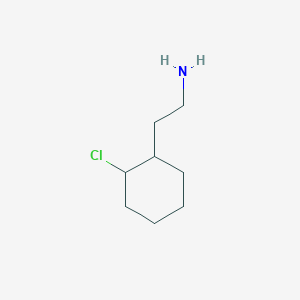
2-(2-Chlorocyclohexyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorocyclohexyl)ethan-1-amine is an organic compound characterized by a cyclohexyl ring substituted with a chlorine atom and an ethan-1-amine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination of Cyclohexanol: The compound can be synthesized by chlorinating cyclohexanol to produce 2-chlorocyclohexanol, followed by amination to introduce the ethan-1-amine group.
Reductive Amination: Another method involves the reductive amination of 2-chlorocyclohexanone with ethan-1-amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves large-scale chlorination and amination processes, often using continuous flow reactors to ensure efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanol derivatives.
Reduction: Cyclohexylamine, cyclohexanol derivatives.
Substitution: Cyclohexanol, cyclohexylamine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chlorocyclohexyl)ethan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(2-Chlorocyclohexyl)ethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Cyclohexylamine
2-Chlorocyclohexanol
2-Chloroethylamine
This comprehensive overview highlights the significance of 2-(2-Chlorocyclohexyl)ethan-1-amine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Propiedades
Número CAS |
90325-92-1 |
|---|---|
Fórmula molecular |
C8H16ClN |
Peso molecular |
161.67 g/mol |
Nombre IUPAC |
2-(2-chlorocyclohexyl)ethanamine |
InChI |
InChI=1S/C8H16ClN/c9-8-4-2-1-3-7(8)5-6-10/h7-8H,1-6,10H2 |
Clave InChI |
NFNYPWPUGNRIQE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-methoxy-4-trimethylsilyloxyphenyl)methyl]-9-methyldecanamide](/img/structure/B15348431.png)
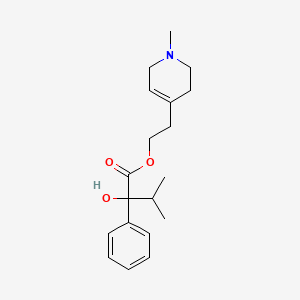
![2-Methyl-4-oxo-7-(propan-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15348437.png)

